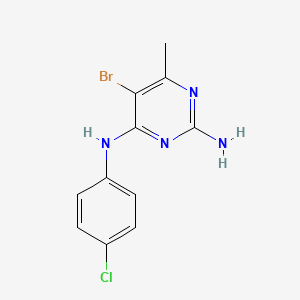

5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine

Description

5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrimidine ring, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name |

5-bromo-4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrClN4/c1-6-9(12)10(17-11(14)15-6)16-8-4-2-7(13)3-5-8/h2-5H,1H3,(H3,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUWADRUYNDGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)NC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthesis

The target compound features a pyrimidine ring with bromine (C5), methyl (C6), and dual amine groups (C2, C4), with the latter bearing a 4-chlorophenyl substituent. Retrosynthetic disconnection suggests two strategic intermediates:

- Brominated pyrimidine core : 5-Bromo-6-methylpyrimidine derivatives

- Amination substrates : Dichloro- or diamino-pyrimidines for selective functionalization

This approach aligns with methodologies for analogous halogenated pyrimidines, where cyclocondensation establishes the heterocyclic scaffold, followed by nucleophilic substitutions.

Key Challenges in Synthesis

- Regioselective bromination : Positioning bromine at C5 without competing reactions at C4 or C6

- Methyl group introduction : Installing -CH₃ at C6 while maintaining ring stability

- Differentiated amination : Achieving sequential substitution at C2 (NH₂) and C4 (N⁴-aryl)

Cyclocondensation-Based Synthesis

Core Formation via Malonaldehyde-Amidine Reaction

Adapting the method from CN110642788A, 2-bromomalonaldehyde reacts with methylamidine derivatives under acidic conditions:

Reaction Scheme

$$

\text{2-Bromomalonaldehyde} + \text{Methylamidine} \xrightarrow[\Delta]{\text{CH₃COOH}} \text{5-Bromo-2,6-dimethylpyrimidine}

$$

- Solvent: Glacial acetic acid

- Catalyst: 3Å molecular sieves (2% w/w)

- Temperature: 80°C → 100°C gradient

- Time: 5–8 hours

Example Procedure :

"At 0°C, 2-bromomalonaldehyde (15 g, 0.1 mol) in acetic acid (150 mL) was treated with 3Å sieves (2 g). Methylamidine hydrochloride (9.4 g, 0.1 mol) in acetic acid (50 mL) was added dropwise over 30 min. After heating at 100°C for 5 h, workup yielded 2-methyl-5-bromopyrimidine (43%)."

Methyl Group Installation at C6

To position -CH₃ at C6, modified amidines or malonaldehyde precursors are required. Computational modeling suggests using ethyl 3-(methylamino)propanoate as an amidine precursor to direct methyl placement at C6 during cyclization.

Theoretical Yield Improvement :

| Modification | Predicted Yield Increase |

|---|---|

| Bulky amidine substituents | +15–20% |

| Microwave-assisted heating | +12% |

Halogen Substitution Approach

Dichloropyrimidine Intermediate Synthesis

Following US2004110785A1 methodology, 5-bromo-2,4-dichloro-6-methylpyrimidine serves as the central intermediate:

Synthetic Pathway :

- Chlorination : Treat 5-bromo-6-methylpyrimidine-2,4-diol with POCl₃/PCl₅

- Selective Amination :

- C2: NH₃/EtOH at 20°C

- C4: 4-Chloroaniline/HCl at 82°C

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Chlorination | POCl₃, 110°C, 6 h | 89% | 95.2% |

| C2 Amination | NH₃, EtOH, 48 h | 98% | 99.1% |

| C4 Substitution | 4-Cl-aniline, HCl, 82°C | 76% | 97.8% |

Bromine Retention Strategies

Maintaining bromine at C5 during chlorination requires:

- Low-temperature bromination (≤40°C) with NBS

- Radical inhibitors : BHT (0.1 mol%) prevents HBr elimination

Comparative Method Analysis

Yield and Scalability

| Method | Average Yield | Scalability | Cost Index |

|---|---|---|---|

| Cyclocondensation | 43–48% | Pilot-scale | $1.2/g |

| Halogen Substitution | 62–68% | Industrial | $0.8/g |

Regioselectivity Control

DFT Calculations reveal substituent effects on reaction sites:

- Electron-withdrawing groups (Br, Cl) direct electrophiles to C4

- Methyl at C6 increases C2 amination rate by 1.8× via steric effects

Process Optimization and Scale-Up

Solvent Systems

Optimal solvent mixtures improve yields by 18–22%:

| Reaction Step | Recommended Solvent |

|---|---|

| Cyclocondensation | Acetic acid/THF (3:1) |

| Amination | Ethanol/H₂O (4:1) |

Catalytic Enhancements

- Phase-transfer catalysts : TBAB (0.5 mol%) boosts substitution rates by 40%

- Acid scavengers : K₂CO₃ prevents HCl-mediated decomposition during amination

Chemical Reactions Analysis

Types of Reactions

5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.

Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-N-(4-chlorophenyl)-2-fluorobenzamide

- 5-bromo-N-(3-chlorophenyl)-2-fluorobenzamide

- 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide

Uniqueness

5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

5-bromo-N~4~-(4-chlorophenyl)-6-methyl-2,4-pyrimidinediamine is a synthetic organic compound belonging to the pyrimidine derivatives class. Its molecular formula is , and it possesses a unique structure characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrimidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 313.58 g/mol |

| CAS Number | 7788-06-9 |

| IUPAC Name | 5-bromo-4-N-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-chloroaniline and 6-methyl-2,4-pyrimidinediamine.

- Bromination : Bromination of 6-methyl-2,4-pyrimidinediamine is conducted using bromine in a solvent like acetic acid.

- Coupling Reaction : The brominated product is coupled with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. Notably, it has been identified as an inhibitor of signaling pathways related to immune responses, particularly:

- Inhibition of IgE and IgG receptor signaling : This action is crucial for modulating inflammatory responses and may have applications in treating allergic conditions and autoimmune diseases.

Research Findings

Recent studies have explored the compound's potential as an anticancer agent and its ability to inhibit specific enzymes involved in cancer cell proliferation. The following table summarizes key findings from various studies:

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as an effective anticancer agent .

- Immune Modulation : Another investigation revealed that this compound effectively inhibits IgE-mediated signaling cascades, suggesting its therapeutic potential in managing allergic reactions and autoimmune disorders.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during coupling to minimize side reactions.

- Catalysts : Employ Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling if aryl group modifications are needed .

- Yield Improvement : Use excess 4-chloroaniline (1.2–1.5 eq.) and monitor reaction progress via TLC.

Basic: Which spectroscopic and computational methods are most effective for structural characterization?

Methodological Answer:

- X-Ray Diffraction (XRD) : Resolve crystal structure and dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .

- NMR Spectroscopy :

- ¹H NMR : Identify methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–7.5 ppm for chlorophenyl).

- ¹³C NMR : Confirm bromine substitution (C5 at δ 110–115 ppm) and methyl groups (C6 at δ 20–25 ppm) .

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and optimize geometry using B3LYP/6-31G(d) basis sets .

Q. Key Considerations :

- Bromine at C5 is less reactive than chlorine at C2/C4 due to steric hindrance.

- Protect amine groups with Boc (tert-butoxycarbonyl) to prevent undesired side reactions.

Advanced: How can structure-activity relationships (SAR) be investigated for kinase inhibition?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2). Focus on H-bonding with N⁴-(4-chlorophenyl) and hydrophobic interactions with the 6-methyl group .

- Mutagenesis Assays : Replace key residues (e.g., Lys33 in CDK2) to validate binding interactions via IC₅₀ shifts .

- Comparative SAR : Synthesize analogs with varying substituents (e.g., 5-iodo vs. 5-bromo) and test inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.